Cas no 24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate)
Ethyl 5-hydroxy-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-hydroxy-1H-indole-3-carboxylate
- 1H-INDOLE-3-CARBOXYLIC ACID,5-HYDROXY-,ETHYL ESTER
- 5-Hydroxy-1H-indole-3-carboxylic acid,ethyl ester
- 5-hydroxy-indole-3-carboxylic acid ethyl ester
- AK103929
- ANW-64344
- CTK8C0213
- KB-43374
- SureCN2050904
- F18266
- CS-0361593
- A877950
- 1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
- ZAA37069
- Ethyl5-hydroxy-1H-indole-3-carboxylate
- 24370-69-2
- SCHEMBL2050904
- DTXSID40705587
-
- MDL: MFCD11617111
- Inchi: 1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3
- InChI Key: AFDVGUDDOURIQR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CNC2C=CC(=CC=21)O)=O
Computed Properties
- Exact Mass: 205.07393
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- PSA: 62.32
Ethyl 5-hydroxy-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010071-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$665.68 | 2023-09-02 | |
| TRC | E945853-2.5mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945853-5mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E945853-25mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 25mg |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM146910-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$729 | 2021-08-05 | |
| Apollo Scientific | OR305193-250mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 250mg |
£450.00 | 2024-05-23 | ||
| Chemenu | CM146910-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$603 | 2024-07-28 | |
| eNovation Chemicals LLC | D516419-250mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 250mg |
$348 | 2024-06-05 | |
| eNovation Chemicals LLC | D516419-500mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 500mg |
$518 | 2024-06-05 | |
| eNovation Chemicals LLC | D516419-1g |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 1g |
$818 | 2024-06-05 |
Ethyl 5-hydroxy-1H-indole-3-carboxylate Suppliers
Ethyl 5-hydroxy-1H-indole-3-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 5-hydroxy-1H-indole-3-carboxylate
Ethyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Comprehensive Overview
Ethyl 5-hydroxy-1H-indole-3-carboxylate, with the CAS number 24370-69-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the hydroxyl group at position 5 and the ethyl ester group at position 3 introduces unique chemical properties and biological activities that have been extensively studied in recent years.
The structure of ethyl 5-hydroxy-1H-indole-3-carboxylate can be described as follows: the indole nucleus consists of a benzene ring fused to a pyrrole ring, with the hydroxyl group (-OH) attached at the 5-position and an ethyl ester group (-COOEt) at the 3-position. This specific substitution pattern is crucial for its biological activity and reactivity. The compound is often synthesized via various methods, including nucleophilic aromatic substitution, condensation reactions, or through the modification of naturally occurring indole derivatives.
Recent studies have highlighted the potential of ethyl 5-hydroxy-1H-indole-3-carboxylate as a lead compound in drug discovery. Its ability to interact with various biological targets, such as enzymes, receptors, and ion channels, has been explored in numerous research articles. For instance, researchers have investigated its role in modulating neurotransmitter systems, which could have implications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.
In addition to its pharmacological applications, ethyl 5-hydroxy-1H-indole-3-carboxylate has also been studied for its potential in materials science. The compound's ability to form self-assembled monolayers or to act as a precursor in polymer synthesis has been reported in several scientific journals. These findings underscore its versatility and broad applicability across multiple disciplines.
The synthesis of ethyl 5-hydroxy-1H-indole-3-carboxylate has undergone significant advancements in recent years. Traditional methods often involved multi-step processes with low yields, but modern techniques utilizing microwave-assisted synthesis or catalytic systems have improved both efficiency and scalability. These innovations have made it easier for researchers to access this compound for further studies.
Moreover, the compound's stability under various conditions has been thoroughly examined. Studies have shown that ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits good thermal stability but is sensitive to strong oxidizing agents. This information is critical for its safe handling and storage in laboratory settings.
Looking ahead, the future of ethyl 5-hydroxy-1H-indole-3-carboxylate lies in its potential applications as a bioactive molecule. Researchers are actively exploring its role in anti-cancer therapies, where it has shown promising results in inhibiting tumor growth and metastasis in preclinical models. Additionally, its antioxidant properties make it a candidate for use in cosmeceuticals or nutraceuticals aimed at combating oxidative stress-related conditions.
In conclusion, ethyl 5-hydroxy-1H-indole-3-carboxylate (CAS No: 24370-69-2) is a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical structure and diverse biological activities continue to attract the attention of scientists worldwide, driving ongoing research into its full potential.
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